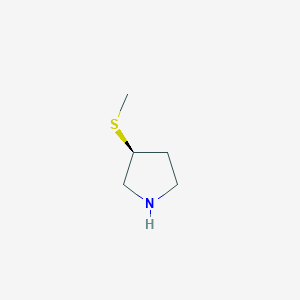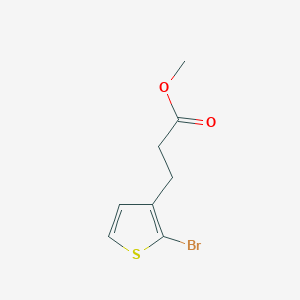
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one is a synthetic compound belonging to the class of cathinones. It is structurally characterized by a phenyl ring attached to a pyrrolidine ring via a propanone chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a phenylacetone derivative with pyrrolidine under specific conditions. One common method includes the use of a reductive amination process where the phenylacetone is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter transporters.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Wirkmechanismus
The primary mechanism of action of 2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one involves the inhibition of norepinephrine and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound targets the norepinephrine and dopamine transporters, blocking their reuptake and prolonging the action of these neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Pyrrolidinoisohexanophenone (α-PiHP): Similar in structure but with a different substitution pattern on the phenyl ring.
Methcathinone: Shares the cathinone backbone but lacks the pyrrolidine ring.
Pyrovalerone: Another cathinone derivative with a different alkyl chain length
Uniqueness
2-Methyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a phenyl ring and a pyrrolidine ring. This structural configuration contributes to its distinct pharmacological profile and makes it a valuable compound for research in various scientific fields .
Eigenschaften
Molekularformel |
C14H19NO |
|---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
2-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19NO/c1-12(11-15-9-5-6-10-15)14(16)13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3 |
InChI-Schlüssel |
BSKMLXPJGFZIFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



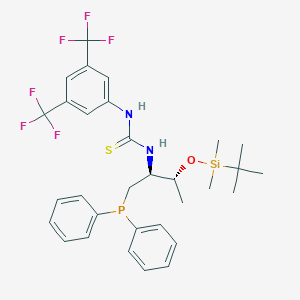
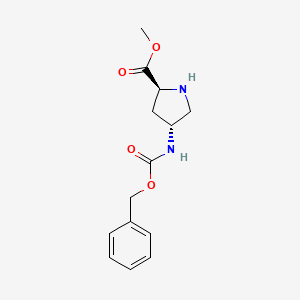
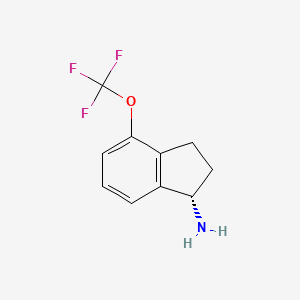
![4-Chloropyrazolo[1,5-a]quinoxaline](/img/structure/B15222545.png)

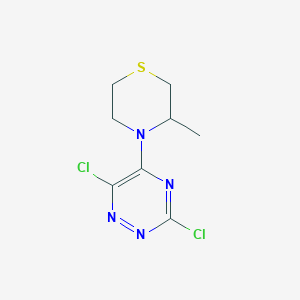
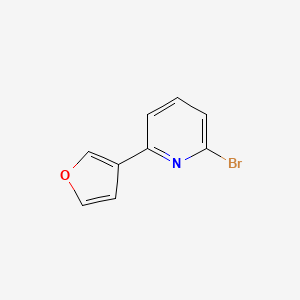
![2-(m-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15222561.png)

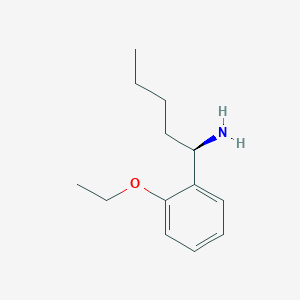
![tert-Butyl 6-(methoxymethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15222595.png)
